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Compound of Interest

Compound Name: ACP-105

Cat. No.: B15541016 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

investigation of potential off-target effects of ACP-105.

Frequently Asked Questions (FAQs)
Q1: What is ACP-105 and what are its reported on-target effects?

A1: ACP-105 is a non-steroidal selective androgen receptor modulator (SARM) that was

developed for therapeutic applications, including for age-related cognitive decline.[1] It is

designed to selectively bind to and activate androgen receptors (ARs) in specific tissues,

primarily muscle and bone.[2][3] Preclinical studies have shown that ACP-105 has potent

anabolic effects on muscle and bone with minimal impact on the prostate.[3][4] It is described

as a partial agonist, which may lead to less testosterone suppression compared to full agonists.

[5]

Q2: What are the known or suspected off-target effects of ACP-105?

A2: While preclinical data suggests ACP-105 has a favorable safety profile and high selectivity

for the androgen receptor, some potential off-target effects and side effects have been

reported, primarily from preclinical studies and anecdotal reports from recreational users.[2][6]

[7] These include:
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Testosterone Suppression: Like other SARMs, ACP-105 can suppress the body's natural

testosterone production.[6]

Altered Lipid Profile: Changes in cholesterol levels, specifically a reduction in high-density

lipoprotein (HDL) and a potential increase in low-density lipoprotein (LDL), have been

associated with SARM use.[8][9]

Elevated Liver Enzymes: Mild elevations in liver enzymes have been reported, suggesting a

potential for liver stress.[8][9] However, the direct hepatotoxicity of ACP-105 is not well-

established in formal studies.

Lack of Interaction with Other Hormone Receptors: According to a presentation by ACADIA

Pharmaceuticals, in vitro assays showed that ACP-105 is as potent and efficacious as

testosterone without interacting with other hormone receptors.[4] However, detailed

quantitative binding data for receptors such as the progesterone, glucocorticoid, and

estrogen receptors are not widely published in peer-reviewed literature.

Q3: Is there quantitative data on the binding affinity of ACP-105 for off-target receptors?

A3: Currently, there is a lack of publicly available, peer-reviewed quantitative data detailing the

binding affinities (e.g., Ki or IC50 values) of ACP-105 for a broad panel of off-target receptors,

such as the progesterone, glucocorticoid, and estrogen receptors. While the developing

company, ACADIA Pharmaceuticals, has stated that ACP-105 does not interact with other

hormone receptors in in vitro assays, the specific data from these studies is not readily

accessible in scientific literature.[4] In silico (computational) studies have predicted the

absorption, distribution, metabolism, and excretion (ADME) profile of ACP-105, but these do

not provide experimental binding affinities.[10]

Q4: How is the selectivity of a SARM like ACP-105 typically determined?

A4: The selectivity of a SARM is assessed through a battery of in vitro and in vivo assays. A

key in vivo assay is the Hershberger assay, which evaluates the anabolic and androgenic

effects of a compound in castrated male rats. This assay measures the weight changes in

anabolic tissues (levator ani muscle) versus androgenic tissues (ventral prostate and seminal

vesicles). A high anabolic-to-androgenic ratio indicates greater tissue selectivity.[3] In vitro

assays include competitive binding assays and reporter gene assays to determine the binding
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affinity and functional activity of the SARM at the androgen receptor compared to other steroid

receptors.

Data Presentation
Due to the limited publicly available quantitative data on ACP-105's off-target binding, the

following table summarizes the reported and predicted effects in a qualitative manner.

Potential Off-Target

Effect

Receptor/Pathway

Involved

Observed/Predicted

Effect

Source of

Information

Testosterone

Suppression

Hypothalamic-

Pituitary-Gonadal

(HPG) Axis

Suppression of natural

testosterone

production.

Preclinical studies and

anecdotal reports.[6]

Altered Lipid Profile Not fully elucidated

Decrease in HDL,

potential increase in

LDL.

Reports on SARM

class effects.[8][9]

Liver Stress
Hepatic metabolism

(primarily CYP3A4)

Potential for mild

elevation of liver

enzymes.

In silico predictions

and anecdotal reports.

[9][10]

Cross-reactivity with

other steroid receptors

Progesterone,

Glucocorticoid,

Estrogen Receptors

Stated to have no

interaction in in vitro

assays.

Conference

abstract/press

release.[4]

Experimental Protocols
1. Protocol for In Vitro Off-Target Binding Assessment (Competitive Radioligand Binding Assay)

This protocol provides a general framework for assessing the binding affinity of ACP-105 to off-

target nuclear receptors.

Objective: To determine the inhibitory constant (Ki) of ACP-105 for a specific off-target

receptor (e.g., progesterone receptor, glucocorticoid receptor).

Materials:
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Cell lysates or purified receptor preparations for the target receptor.

A high-affinity radioligand for the target receptor (e.g., [³H]-dexamethasone for the

glucocorticoid receptor).

ACP-105 stock solution of known concentration.

Assay buffer appropriate for the target receptor.

Scintillation fluid and a scintillation counter.

Glass fiber filters.

Methodology:

Prepare a series of dilutions of ACP-105.

In a multi-well plate, incubate the receptor preparation with a fixed concentration of the

radioligand and varying concentrations of ACP-105.

Include control wells for total binding (receptor + radioligand) and non-specific binding

(receptor + radioligand + a high concentration of an unlabeled specific ligand for the target

receptor).

Incubate the plate to allow the binding to reach equilibrium.

Rapidly filter the contents of each well through glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity

using a scintillation counter.

Calculate the specific binding at each concentration of ACP-105 by subtracting the non-

specific binding from the total binding.
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Plot the specific binding as a function of the ACP-105 concentration and use non-linear

regression analysis to determine the IC50 value.

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

2. Protocol for In Vitro Functional Activity Assessment (Reporter Gene Assay)

This protocol outlines a general method for determining if ACP-105 acts as an agonist or

antagonist at an off-target receptor.

Objective: To assess the functional activity (agonism or antagonism) of ACP-105 at a specific

off-target receptor.

Materials:

A suitable mammalian cell line that does not endogenously express the target receptor

(e.g., HEK293 or CHO cells).

An expression vector for the full-length target receptor.

A reporter vector containing a luciferase gene under the control of a promoter with

response elements for the target receptor.

Transfection reagent.

ACP-105 stock solution.

A known agonist and antagonist for the target receptor (for controls).

Luciferase assay reagent and a luminometer.

Methodology:

Co-transfect the host cell line with the receptor expression vector and the reporter vector.

Plate the transfected cells in a multi-well plate and allow them to recover.

To assess for agonism, treat the cells with varying concentrations of ACP-105.
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To assess for antagonism, treat the cells with a fixed concentration of the known agonist in

the presence of varying concentrations of ACP-105.

Include appropriate controls (vehicle, agonist alone, antagonist alone).

Incubate the cells for a sufficient period to allow for gene transcription and protein

expression.

Lyse the cells and measure the luciferase activity using a luminometer.

For agonist testing, plot the luciferase activity against the ACP-105 concentration to

determine the EC50.

For antagonist testing, plot the luciferase activity against the ACP-105 concentration to

determine the IC50.

Troubleshooting Guides
Issue 1: High background in competitive binding assays.

Potential Cause Troubleshooting Step

Non-specific binding of the radioligand to filters

or tubes.

Pre-treat filters with a blocking agent like

polyethyleneimine (PEI). Include a carrier

protein such as bovine serum albumin (BSA) in

the assay buffer.

Radioligand concentration is too high.
Use a radioligand concentration at or below its

Kd for the receptor.

Inadequate washing.
Increase the volume and/or number of wash

steps with ice-cold wash buffer.

Lipophilic nature of the test compound (ACP-

105).

Consider using a different type of filter or adding

a low concentration of a mild detergent to the

wash buffer.

Issue 2: Low or no signal in reporter gene assays.
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Potential Cause Troubleshooting Step

Low transfection efficiency.

Optimize the transfection protocol (reagent-to-

DNA ratio, cell density). Use a positive control

vector (e.g., expressing GFP) to visually assess

transfection efficiency.

Inactive receptor or reporter construct.

Verify the integrity of the plasmids by

sequencing. Use a known potent agonist for the

receptor to confirm the assay system is working.

Inappropriate cell line.

Ensure the chosen cell line does not have

endogenous expression of the target receptor or

interfering signaling pathways.

Compound cytotoxicity.

Perform a cell viability assay in parallel to

ensure the observed lack of signal is not due to

cell death.

Issue 3: High variability in in vivo studies (e.g., Hershberger assay).

| Potential Cause | Troubleshooting Step | | Inconsistent dosing. | Ensure accurate and

consistent administration of the compound (e.g., gavage technique, injection volume). | | Animal

stress. | Handle animals consistently and minimize environmental stressors that can affect

hormone levels. | | Incomplete castration. | Verify complete removal of testicular tissue to

eliminate endogenous androgen production. | | Inter-animal variability. | Use a sufficient number

of animals per group to achieve statistical power. Randomize animals into treatment groups. |

Visualizations
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Caption: On-target signaling pathway of ACP-105 in a target cell.
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Caption: Experimental workflow for assessing ACP-105 off-target effects.
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Caption: Logical relationship of ACP-105 with steroid hormone receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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